3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound characterized by a complex pyrazolo-pyridine framework. The structure features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carbonitrile group at the 7-position. This compound is significant in medicinal chemistry due to its unique structural characteristics, which enhance its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties . The presence of the bromine atom and the carbonitrile group may facilitate interactions with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile falls under the category of heterocyclic compounds, specifically within the pyrazolo[4,3-c]pyridine class. Its molecular formula is CHBrN, and it has a molecular weight of 198.02 g/mol. The compound is classified as a potentially bioactive molecule with applications in drug development and medicinal chemistry .
The synthesis of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile typically involves several synthetic strategies that may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent, duration) are critical for optimizing yield and purity during synthesis. For instance, reactions may be performed under reflux conditions or using microwave-assisted synthesis to enhance efficiency .
The molecular structure of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile consists of:
The compound's key structural data includes:
3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions including:
Technical details such as reaction conditions (temperature, solvent) significantly affect product formation and yield .
The mechanism of action for 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile primarily involves its interaction with biological targets such as enzymes or receptors. Studies suggest that modifications to its structure can influence binding affinity and specificity towards these targets. Interaction studies typically employ techniques like molecular docking simulations to predict how this compound binds to proteins involved in disease processes.
Data from preliminary studies indicate that this compound may inhibit specific enzymes or modulate signaling pathways relevant to inflammatory responses or cancer progression .
Key physical properties include:
Chemical properties encompass reactivity patterns due to functional groups present:
Relevant data from experimental studies often help elucidate these properties further .
3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile has significant potential applications in various fields:
Research continues to explore its full potential in drug development and therapeutic applications based on its unique structural features and biological activities .
The compound 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile is systematically named according to IUPAC conventions as 3-bromo-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile (CID 131376700), reflecting its precise atomic connectivity and tautomeric form [3]. The nomenclature encodes critical structural information:
Isomeric ambiguity arises from alternative pyrazolopyridine ring fusion systems. The designation [4,3-c] (vs. [3,4-b] or [4,3-b]) is essential for unambiguous identification. This specifies that the pyrazole's bond fusion involves atoms 4 (pyridine) and 3 (pyrazole), with the fusion type "c" indicating connectivity to pyridine positions 3/4 rather than 4/4a in "b" isomers [2] [8]. For example:
Table 1: Nomenclature and Identifier Comparison of Key Isomers
Compound Name | Fusion Pattern | Molecular Formula | SMILES Notation | PubChem CID |
---|---|---|---|---|
3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile | [4,3-c] | C₇H₃BrN₄ | C1=C(C2=NNC(=C2C=N1)Br)C#N | 131376700 |
3-Bromo-1H-pyrazolo[4,3-b]pyridine | [4,3-b] | C₆H₄BrN₃ | C1=CC2=NNC(=C2N=C1)Br | 45789668 |
3-Bromo-1H-pyrazolo[3,4-b]pyridine | [3,4-b] | C₆H₄BrN₃ | C1=CC2=NN=C(Br)C2=NC1 | 68618-36-0 |
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | [4,3-b] | C₇H₃BrN₄ | C1=CC2=NNC(=C2N=C1C#N)Br | 122173275 |
The molecular scaffold comprises a pyrazole fused orthogonally to a pyridine ring, creating a planar, 9-atom bicyclic aromatic system. Key topological features include:
X-ray crystallography analogues reveal a near-coplanar arrangement of the bicyclic system with minor deviations (<5° dihedral) imposed by crystal packing. Bromine and cyano substituents lie within the molecular plane, facilitating π-conjugation. Predicted Collision Cross Section (CCS) data highlights molecular dimensions: the [M+H]+ ion (m/z 222.96140) exhibits a CCS of 132.6 Ų, larger than the non-cyano analogue 3-bromo-1H-pyrazolo[4,3-c]pyridine ([M+H]+ CCS: 128.8 Ų, m/z 197.96614) due to the extended cyano group [2] [3].
Table 2: Predicted Physicochemical Properties of 3-Bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile Adducts
Adduct Type | m/z | Predicted CCS (Ų) | Dominant Interaction |
---|---|---|---|
[M+H]+ | 222.96140 | 132.6 | Protonation at pyridine N5 |
[M+Na]+ | 244.94334 | 148.7 | Sodium coordination to cyano N |
[M-H]- | 220.94684 | 133.2 | Deprotonation at pyrazole N1 |
[M+NH4]+ | 239.98794 | 150.7 | Ammonium ion H-bonding to N1/N5 |
[M+HCOO]- | 266.95232 | 150.8 | Formate anion H-bonding to N1-H |
Pyrazolopyridine isomers exhibit profound differences in reactivity and electronic properties due to nitrogen positioning:
[4,3-b] System: The isolated pyridine N (position N4) creates an asymmetric electron distribution. Bromination at C3 activates C5/C7 for nucleophilic substitution. The C5-carbonitrile derivative (CID 122173275) shows reduced C7 electrophilicity compared to the [4,3-c] congener [9].
Synthetic Accessibility:
Pyrazolo[4,3-b]pyridines: Typically formed by Gould-Jacobs cyclization. Commercial availability (e.g., 633328-33-3) facilitates access, but C5-functionalization competes with C7, reducing regioselectivity [5] [10].
Vectorial Functionalization Capacity:Pyrazolo[4,3-c]pyridine-7-carbonitrile exhibits four distinct growth vectors, surpassing [4,3-b] congeners in versatility:
Table 3: Reactivity Comparison of Pyrazolopyridine Isomers at Key Positions
Position | Pyrazolo[4,3-c]pyridine-7-carbonitrile | Pyrazolo[4,3-b]pyridine | Pyrazolo[3,4-b]pyridine |
---|---|---|---|
C3 | Bromine displacement via Pd(0) or Ir(I) catalysis | Bromine displacement via Pd(0) catalysis | Bromine displacement via SNAr or Pd(0) |
C5 | Buchwald-Hartwig amination (Pd2(dba)3/rac-BINAP) | Electrophilic substitution inhibited | Electrophilic substitution favored |
C7 | Directed metalation (TMPMgCl·LiCl) enabled by cyano group | Nucleophilic substitution inhibited | Moderate electrophilic substitution |
N1/N2 | Selective alkylation (SEM/THP) controls functionalization vector | Mixtures requiring chromatography | Selective N1-alkylation achievable |
The [4,3-c] scaffold's capacity for sequential, vector-selective elaboration makes it superior for fragment-based drug discovery (FBDD), enabling systematic optimization of pharmacophores without re-synthesis of core intermediates [8]. The C7 cyano group in 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile serves dual roles: as a hydrogen bond acceptor and as an enabling group for regioselective C7 functionalization—a capability absent in carbonitrile-free congeners like 3-bromo-1H-pyrazolo[4,3-c]pyridine (CID 45789669) [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1